molecular formula C9H7BrO2 B1291634 7-Bromo-5-methoxybenzofuran CAS No. 90484-47-2

7-Bromo-5-methoxybenzofuran

Cat. No.: B1291634
CAS No.: 90484-47-2
M. Wt: 227.05 g/mol
InChI Key: WKGVJRCYYJKXJE-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxybenzofuran is a chemical compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . . The compound is characterized by a bromine atom at the 7th position and a methoxy group at the 5th position on the benzofuran ring.

Preparation Methods

The synthesis of 7-Bromo-5-methoxybenzofuran can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(2,2-diethoxyethoxy)-4-methoxybenzene with polyphosphoric acid in toluene at 70°C for 1 hour under an inert atmosphere . This reaction yields this compound as the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-Bromo-5-methoxybenzofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The methoxy group at the 5th position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common reagents used in these reactions include polyphosphoric acid, toluene, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxybenzofuran involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

7-Bromo-5-methoxybenzofuran can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both the bromine atom and the methoxy group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-5-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGVJRCYYJKXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622874
Record name 7-Bromo-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90484-47-2
Record name 7-Bromo-5-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of the product from step B (2.7 g, 8.5 mmol) in toluene (10 mL) was added PPA (1.0 mL). The reaction was heated at 70° C. for 1 hr. The reaction was cooled to room temperature. The mixture was diluted with EtOAc (200 mL) and the water phase was adjusted to pH 7-8 by NaOH (2 mol/L). The organic phase was washed with brine (50 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica column chromatography (eluted with PE) to afford the title compound (0.27 g, 16%) as an oil. 1H-NMR (600 MHz, CDCl3) δ 7.68 (d, J=2.1 Hz, 1H), 7.13 (d, J=2.2 Hz, 1H), 7.04 (d, J=2.3 Hz, 1H), 6.79 (d, J=2.1 Hz, 1H), 3.86 (s, 3H) ppm.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
16%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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